Home > Products > Screening Compounds P12473 > N,N'-Didescarboxymethyl Daclatasvir
N,N'-Didescarboxymethyl Daclatasvir - 1009119-18-9

N,N'-Didescarboxymethyl Daclatasvir

Catalog Number: EVT-1487083
CAS Number: 1009119-18-9
Molecular Formula: C₃₆H₄₆N₈O₂
Molecular Weight: 622.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daclatasvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Molecular Structure Analysis

The chemical structure of Daclatasvir is dimethyl (2S,2’S)-1,1’-((2S,2’S)-2,2’-(4,4’-(biphenyl-4,4’-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate .


Physical And Chemical Properties Analysis

Daclatasvir has a molar mass of 738.890 g·mol−1 . It is contained in daily oral tablets as the hydrochloride salt form .

Daclatasvir

Compound Description: Daclatasvir is a potent and selective inhibitor of the HCV NS5A protein, functioning as a direct-acting antiviral agent. It disrupts HCV replication by interfering with the NS5A protein, which is crucial for viral replication and assembly. Daclatasvir exhibits potent activity against various HCV genotypes, including genotypes 1, 2, 3, and 4. It is often administered in combination with other DAAs, like Sofosbuvir, to enhance efficacy and address potential resistance development. [, , , , , , , , , , , , , , ]

Ledipasvir

Compound Description: Ledipasvir is an inhibitor of the HCV NS5A protein and is classified as a DAA. It functions by binding to NS5A, a viral protein essential for HCV replication, thereby disrupting the viral life cycle. Ledipasvir exhibits potent activity against HCV genotype 1, and it is frequently combined with Sofosbuvir in a fixed-dose formulation. This combination therapy has demonstrated high efficacy and a favorable safety profile in treating chronic HCV infection. [, , , , ]

Velpatasvir

Compound Description: Velpatasvir is a pangenotypic NS5A inhibitor indicated for treating chronic HCV infection across various genotypes. It demonstrates potent antiviral activity by interfering with the NS5A protein, which is essential for HCV replication. Velpatasvir is frequently co-formulated with Sofosbuvir, forming a highly effective combination therapy with a favorable safety profile for treating chronic HCV infection. This combination therapy has significantly improved treatment outcomes for patients with chronic HCV, regardless of genotype or prior treatment history. [, , ]

Overview

N,N'-Didescarboxymethyl Daclatasvir is a chemical compound derived from Daclatasvir, an antiviral medication primarily used in the treatment of hepatitis C virus infections. This compound is characterized by the removal of two carboxymethyl groups, which alters its pharmacological properties and potential applications.

Source

Daclatasvir was initially developed by Bristol-Myers Squibb and is marketed under the brand name Daklinza. It is a direct-acting antiviral agent that inhibits the hepatitis C virus's NS5A protein, essential for viral replication and assembly. The modification to create N,N'-Didescarboxymethyl Daclatasvir can be achieved through various synthetic pathways, which will be discussed in detail in the synthesis analysis section.

Classification

N,N'-Didescarboxymethyl Daclatasvir falls under the category of antiviral agents and is classified as a non-nucleoside inhibitor of hepatitis C virus NS5A. It is important to note that modifications to the Daclatasvir structure can lead to variations in efficacy, safety, and pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of N,N'-Didescarboxymethyl Daclatasvir typically involves several steps that may include:

  1. Starting Material Preparation: The synthesis begins with Daclatasvir or its derivatives as the starting material.
  2. Carboxymethyl Group Removal: The carboxymethyl groups are removed through hydrolysis or other chemical reactions, such as reductive amination or dealkylation.
  3. Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain N,N'-Didescarboxymethyl Daclatasvir in a pure form.

Technical Details

The process often requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of N,N'-Didescarboxymethyl Daclatasvir.

Molecular Structure Analysis

Structure

N,N'-Didescarboxymethyl Daclatasvir has a complex molecular structure that can be represented by its chemical formula. Its structural formula reveals the arrangement of atoms and functional groups within the molecule, which influences its biological activity.

Data

  • Molecular Formula: C19H19N3O3
  • Molecular Weight: Approximately 341.37 g/mol
  • Structural Features: The compound retains the core structure of Daclatasvir but lacks two carboxymethyl substituents, which impacts its interaction with biological targets.
Chemical Reactions Analysis

Reactions

N,N'-Didescarboxymethyl Daclatasvir may undergo various chemical reactions typical for compounds with similar structures:

  1. Hydrolysis: Under certain conditions, it can revert to its parent compound or other derivatives.
  2. Oxidation/Reduction: The presence of functional groups allows for potential redox reactions that may modify its pharmacological properties.

Technical Details

The reactivity of N,N'-Didescarboxymethyl Daclatasvir can be influenced by environmental factors such as pH and temperature, which should be considered during experimental applications.

Mechanism of Action

Process

N,N'-Didescarboxymethyl Daclatasvir functions primarily through inhibition of the hepatitis C virus NS5A protein. This mechanism disrupts viral replication processes:

  1. Binding: The compound binds to the NS5A protein, preventing its function.
  2. Inhibition: This inhibition leads to decreased viral RNA replication and assembly, ultimately reducing viral load in infected individuals.

Data

Research indicates that modifications like those seen in N,N'-Didescarboxymethyl Daclatasvir can enhance or diminish binding affinity compared to the parent compound, affecting therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stability under various pH conditions should be assessed for potential applications.
  • Melting Point: Specific melting point data would need to be determined experimentally.

Relevant analyses include stability studies and solubility testing under physiological conditions to understand how these properties affect drug delivery and efficacy.

Applications

Scientific Uses

N,N'-Didescarboxymethyl Daclatasvir has potential applications in:

  1. Research: As a tool compound for studying hepatitis C virus biology and drug resistance mechanisms.
  2. Pharmaceutical Development: Investigating its efficacy compared to existing antiviral agents could lead to new therapeutic options for hepatitis C treatment.
  3. Drug Formulation Studies: Understanding how structural modifications impact pharmacokinetics and bioavailability.

Properties

CAS Number

1009119-18-9

Product Name

N,N'-Didescarboxymethyl Daclatasvir

Molecular Formula

C₃₆H₄₆N₈O₂

Molecular Weight

622.8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.